Tripelennamine-d4 Hydrochloride
Description
Properties
Molecular Formula |
C₁₆H₁₈D₄ClN₃ |
|---|---|
Molecular Weight |
295.84 |
Synonyms |
N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-1,2-ethanediamine-d4 Hydrochloride; 2-[Benzyl[2-(dimethylamino)ethyl-d4]amino]pyridine Monohydrochloride; Azaron-d4; Dehistin-d4 Monohydrochloride; N-Benzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine-d4 |
Origin of Product |
United States |
Chemical Identity and Properties of Tripelennamine D4 Hydrochloride
The precise chemical identity and physical properties of Tripelennamine-d4 Hydrochloride are fundamental to its application in research.
| Identifier | Information |
| IUPAC Name | N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine;hydrochloride;[2H4] |
| CAS Number | Not Available clearsynth.com |
| Chemical Formula | C₁₆H₁₈D₄ClN₃ clearsynth.com |
| Molecular Weight | 295.84 g/mol clearsynth.comhpc-standards.us |
Physicochemical Properties:
Appearance: The appearance of this compound is not consistently reported in the search results.
Solubility: Information regarding the solubility of this compound is not available in the provided search results.
Stability: Stable isotope-labeled compounds, including deuterated ones, are generally stable. For long-term storage, it is often recommended to be kept in a refrigerator at 2-8°C. pharmaffiliates.com
Advanced Analytical Applications of Tripelennamine D4 Hydrochloride
Stable Isotope Internal Standard (SIIS) in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard (SIIS) like Tripelennamine-d4 Hydrochloride is a cornerstone of high-fidelity quantitative analysis, particularly within the field of bioanalysis where sample complexity presents significant challenges.
Principle of Isotopic Dilution Mass Spectrometry
Isotopic dilution mass spectrometry (IDMS) is a definitive quantification technique that relies on the addition of a known quantity of an isotopically distinct version of the analyte to a sample. nih.gov this compound, being chemically identical to the native tripelennamine (B1683666) but differing in mass due to the four deuterium (B1214612) atoms, is an ideal internal standard. pharmaffiliates.comhpc-standards.comcymitquimica.com
The core principle of IDMS involves creating a mixture of the sample containing the unknown amount of the native analyte (tripelennamine) and a precisely measured amount of the labeled standard (this compound). During mass spectrometric analysis, the instrument distinguishes between the native analyte and the heavier isotopically labeled standard based on their different mass-to-charge ratios (m/z). Because the standard and analyte exhibit nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, chromatography, and ionization. nih.gov By measuring the ratio of the signal intensity of the native analyte to that of the labeled standard, the original concentration of the analyte in the sample can be calculated with exceptional accuracy.
Mitigation of Matrix Effects in Complex Samples Using SIIS
Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components that can interfere with the analysis. This "matrix effect" can cause unpredictable suppression or enhancement of the analyte's signal during ionization in the mass spectrometer, leading to inaccurate quantification.
The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. bohrium.comnih.govscite.ai Since this compound has the same physicochemical properties as the unlabeled tripelennamine, it experiences the same signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by the matrix are effectively normalized. This ensures that the quantitative results are robust, reliable, and independent of the sample-to-sample variations in matrix composition. Research has demonstrated that this approach successfully minimizes matrix interference issues, a critical factor for accurate determination in complex samples. nih.govscite.ai
Chromatographic Separations in Conjunction with Isotopic Labeling
Chromatography is an essential precursor to mass spectrometry in bioanalysis, serving to separate the analyte of interest from other sample components. The development of robust chromatographic methods is vital for achieving the sensitivity and selectivity required for trace-level quantification.
Liquid Chromatography (LC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds like tripelennamine. nih.govscientificlabs.co.uk Method development for this compound would parallel that of its non-labeled counterpart due to their virtually identical chromatographic behavior. Reversed-phase chromatography is a common approach.
A study aimed at quantifying tripelennamine hydrochloride in a dermatological preparation successfully used an Inertsil ODS-3 column with gradient elution. nih.gov Another HPLC method developed for determining tripelennamine and other antihistamines in animal feed, human urine, and wastewater employed fluorescence detection, highlighting the adaptability of LC methods to various sample types and detection requirements. nih.gov For bioanalytical applications, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred approach, offering superior selectivity and sensitivity.
Table 1: Example of HPLC Method Parameters for Tripelennamine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient Elution | nih.gov |
| Detection | UV at 310 nm | nih.gov |
| Application | Quantification in Ointment | nih.gov |
Gas Chromatography (GC) Method Development and Optimization for Analytical Purity and Content
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity and content of volatile and semi-volatile compounds. While tripelennamine itself can be analyzed by GC, the technique is also well-suited for identifying and quantifying related impurities. scientificlabs.co.uk
A recent study detailed a GC-MS method for the quantification of ethylenediamine (B42938), a potential impurity in tripelennamine hydrochloride. bohrium.comnih.gov This method utilized a derivatization step with phthalaldehyde to enhance the sensitivity and chromatographic properties of the impurity. bohrium.comnih.govscite.ai The use of a DB-5MS column with helium as the carrier gas was found to be effective. nih.gov Method validation according to ICH guidelines demonstrated excellent linearity, precision, and accuracy, with a limit of quantification (LOQ) of 1.0 ppm for the derivatized impurity. bohrium.comnih.gov Such methods are crucial for quality control in pharmaceutical manufacturing.
Table 2: GC-MS Method Parameters for Impurity Analysis in Tripelennamine HCl
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Shimadzu GCMS Triple Quadrupole | bohrium.com |
| Stationary Phase | DB-5MS column (30 m × 0.25 mm × 0.25 µm) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Flow Rate | 1.5 mL/min | nih.gov |
| Diluent | Methanol | bohrium.comnih.gov |
| Linearity (r) | 0.9984 | bohrium.com |
| Limit of Quantification | 1.0 ppm (for derivatized ethylenediamine) | bohrium.comnih.gov |
Mass Spectrometric Detection and Quantification
Mass spectrometry is the definitive detection method for analyses using this compound, providing the necessary selectivity to distinguish between the analyte and the internal standard.
Triple quadrupole mass spectrometers operating in the Multiple Reaction Monitoring (MRM) mode are the industry standard for quantitative bioanalysis. bohrium.comresearchgate.net This technique involves two stages of mass filtering. In the first quadrupole, a specific precursor ion (or parent ion) corresponding to the molecule of interest (e.g., protonated tripelennamine) is selected. This precursor ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion (or daughter ion) for detection.
The transition from a specific precursor ion to a product ion is highly characteristic of a compound, providing an exceptional degree of selectivity and reducing background noise. For this compound, the precursor and product ions will have a mass shift of +4 atomic mass units compared to the unlabeled tripelennamine, allowing for their simultaneous but distinct detection. The ratio of the peak areas from the MRM transitions of the analyte and the internal standard is used for precise quantification. bohrium.com
Table 3: Hypothetical MRM Transitions for Tripelennamine and Tripelennamine-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
|---|---|---|---|
| Tripelennamine | 256.2 | 198.1 | [M+H]⁺ and a characteristic fragment. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. researchgate.net In this context, this compound serves as an ideal internal standard for the accurate quantification of tripelennamine in complex biological matrices.
The methodology involves adding a known quantity of this compound to the sample containing the target analyte, tripelennamine. During sample preparation and injection into the LC-MS/MS system, any loss of analyte will be mirrored by a proportional loss of the internal standard. The liquid chromatography stage separates the analytes from other matrix components. Following separation, the compounds are ionized and enter the mass spectrometer. The instrument is programmed to detect specific mass-to-charge (m/z) ratios for both tripelennamine and its deuterated counterpart. By calculating the ratio of the analyte's response to the internal standard's response, analysts can correct for variations in extraction efficiency and instrument response, leading to highly accurate and precise quantification. This approach is fundamental in toxicokinetic studies, forensic analysis, and clinical chemistry. researchgate.netmdpi.com
A green micellar liquid chromatographic method has been developed for the simultaneous determination of tripelennamine hydrochloride (TRP) and diphenhydramine (B27) (DPH). researchgate.net The method utilized a micellar mobile phase of 1 mM Tween 20 in phosphate (B84403) buffer pH 4 combined with isopropanol. researchgate.net This technique demonstrates the successful application of liquid chromatography in analyzing tripelennamine in the presence of other substances. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique in analytical chemistry, well-suited for the analysis of volatile and semi-volatile compounds. While LC-MS/MS is often preferred for non-volatile molecules, GC-MS provides excellent separation efficiency and is used for specific targeted analyses involving tripelennamine and its related substances.
A key application is in the quality control of pharmaceutical products, specifically for identifying and quantifying impurities. A recent study detailed a precise and accurate GC-MS method to quantify ethylenediamine, a potential genotoxic impurity, in tripelennamine hydrochloride. nih.gov To overcome difficulties in sample preparation and potential matrix interference, the method uses phthalaldehyde as a derivatizing agent, which reacts with ethylenediamine to form a more stable and detectable compound. nih.gov
The specific parameters for this targeted analysis are outlined in the table below.
| Parameter | Specification |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Target Analyte | Ethylenediamine (impurity in Tripelennamine HCl) |
| Derivatizing Agent | Phthalaldehyde |
| Stationary Phase | DB-5MS column (30 m × 0.25 mm × 0.25 μm) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Diluent | Methanol |
| Retention Time | 6.215 min (for the derivatized product) |
| Data derived from a study on the analytical determination of ethylenediamine impurity in tripelennamine hydrochloride. nih.gov |
In such an assay, this compound would be used as an internal standard to ensure the accuracy of the quantification of any tripelennamine that might be analyzed alongside its impurities.
Thermospray Mass Spectrometry in Related Compound Analysis
Thermospray mass spectrometry (TS-MS) is an ionization technique that interfaces liquid chromatography with a mass spectrometer, particularly useful for analyzing thermally labile and non-volatile compounds from an aqueous mobile phase. Research has been conducted on the characterization of antihistamines, including tripelennamine and its N-oxide derivatives, using TS-MS. nih.gov
In these studies, compounds were analyzed by direct injection into the mass spectrometer. The parent tripelennamine compound typically produced a strong protonated molecular ion ([MH]+) under these conditions. nih.gov In contrast, the N-oxide derivatives of tripelennamine yielded not only the strong protonated molecular ion but also multiple fragment ions, providing richer structural information. nih.gov This technique has also been successfully applied to the analysis of other related antihistamines like triprolidine (B1240482) and its metabolites in complex biological samples. nih.gov The ability of TS-MS to provide distinct fragmentation patterns for metabolites makes it a valuable tool in drug metabolism studies. nih.gov
Analytical Method Validation Paradigms
For any quantitative analytical method to be considered reliable and fit for purpose, it must undergo a rigorous validation process. This validation demonstrates that the method is suitable for its intended use. The parameters for validation are often set by regulatory bodies and guidelines such as those from the International Conference on Harmonization (ICH).
Selectivity and Specificity Considerations
Selectivity and specificity are critical parameters in method validation. Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpbs.com In the context of analyzing this compound and its non-labeled analog, the method must be able to distinguish them from each other and from any other substances in the sample.
Chromatographic Separation: Techniques like HPLC and GC achieve selectivity by separating the target analyte from interfering compounds based on their chemical and physical properties, resulting in different retention times. A method developed for the simultaneous determination of tripelennamine and diphenhydramine demonstrated successful separation from each other and from all possible pharmaceutical gel excipients. researchgate.net
Mass Spectrometric Detection: Mass spectrometry provides an additional layer of specificity. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), the instrument can be set to detect only the specific mass-to-charge ratios of the analyte and the internal standard (this compound), effectively filtering out noise from other co-eluting compounds. researchgate.net This minimizes matrix interference issues, a crucial factor in achieving accurate results. nih.gov
Linearity, Accuracy, and Precision in Quantitative Assays
Linearity, accuracy, and precision are fundamental to ensuring the reliability of quantitative results.
Linearity: This parameter describes the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically established by analyzing a series of standards of known concentrations and is evaluated by examining the correlation coefficient (r) of the regression line. researchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated. researchgate.netresearchgate.net
Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net
The following table presents validation data from a green micellar liquid chromatographic method for tripelennamine (TRP).
| Validation Parameter | Tripelennamine (TRP) |
| Linearity Range (μg/mL) | 4–150 |
| Correlation Coefficient (r) | 0.9997 |
| Accuracy (% Recovery ± SD) | 100.346 ± 1.265 |
| Precision (Intra-day RSD%) | 0.602 |
| Precision (Inter-day RSD%) | 1.255 |
| Data from a study on the simultaneous determination of tripelennamine hydrochloride and diphenhydramine. researchgate.net |
Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) define the sensitivity of an analytical method.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. ijpbs.comnih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. ijpbs.comnih.gov
These values are crucial for determining if a method is sensitive enough for a specific application, such as measuring trace levels of an impurity or quantifying low concentrations of a drug in biological fluids. nih.gov
The LOD and LOQ for tripelennamine (TRP) as determined by a validated micellar liquid chromatography method are shown below.
| Parameter | Value (μg/mL) |
| Limit of Detection (LOD) | 0.949 |
| Limit of Quantification (LOQ) | 2.876 |
| Data from a study on the simultaneous determination of tripelennamine hydrochloride and diphenhydramine. researchgate.net |
Application as a Certified Reference Material in Analytical Chemistry
This compound serves as a crucial tool in modern analytical chemistry, particularly in its role as a certified reference material (CRM). A CRM is a standard of the highest quality, with its properties certified through rigorous, metrologically valid procedures. The use of CRMs is fundamental for achieving accurate and reliable analytical measurements.
The primary function of this compound as a CRM is to ensure the quality and traceability of analytical results. In quantitative analysis, especially when using highly sensitive techniques like mass spectrometry, deuterated standards such as this compound are employed as internal standards.
The principle of isotope dilution mass spectrometry (IDMS) underpins its application. nih.gov In this "gold standard" analytical technique, a known quantity of the isotopically labeled compound (this compound) is added to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the analyte of interest (the non-labeled Tripelennamine) and thus behaves identically during sample extraction, cleanup, and instrumental analysis. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard in the mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy and precision. This method effectively compensates for matrix effects and variations in instrument response, which are common challenges in complex sample matrices. The certification of this compound as a reference material provides a traceable link to the International System of Units (SI), ensuring the comparability and validity of analytical results across different laboratories and over time. nih.gov
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₇D₄ClN₃ |
| Molecular Weight | 295.87 g/mol |
| Isotopic Purity | Typically ≥ 98% |
| Chemical Purity | Typically ≥ 98% |
| Physical Form | Solid |
Note: The values in this table are typical and may vary slightly between different batches and suppliers. Users should always refer to the certificate of analysis provided with the specific CRM.
The detection and quantification of pharmaceutical compounds in environmental and agricultural samples are of growing concern due to their potential ecological and health impacts. Tripelennamine, an antihistamine, can enter the environment through various pathways, including wastewater discharge and its use in veterinary medicine.
The analysis of Tripelennamine in complex matrices such as wastewater and animal feed is challenging due to the low concentrations of the analyte and the high potential for interference from other compounds present in the sample. The use of this compound as an internal standard in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for overcoming these challenges. nih.gov
For instance, in the analysis of wastewater, the sample would first be spiked with a known amount of this compound. Following this, a series of extraction and clean-up steps are performed to isolate the analyte and the internal standard. The final extract is then injected into the LC-MS/MS system. The instrument is set to monitor specific mass transitions for both Tripelennamine and this compound, allowing for their simultaneous detection and quantification.
The following table illustrates a representative analytical run for the determination of Tripelennamine in a wastewater sample using this compound as an internal standard.
Table 2: Representative Analytical Data for Tripelennamine Quantification in Wastewater using Isotope Dilution
| Sample ID | Analyte (Tripelennamine) Peak Area | Internal Standard (Tripelennamine-d4 HCl) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/L) |
| Calibration Standard 1 | 5,230 | 101,500 | 0.0515 | 10.0 |
| Calibration Standard 2 | 25,800 | 102,100 | 0.2527 | 50.0 |
| Calibration Standard 3 | 128,500 | 101,800 | 1.2623 | 250.0 |
| Wastewater Sample 1 | 15,670 | 101,950 | 0.1537 | 30.1 |
| Wastewater Sample 2 | Not Detected | 102,300 | - | < Limit of Detection |
| Spiked Sample | 40,120 | 102,050 | 0.3931 | 76.5 (Recovery: 92.8%) |
This table is for illustrative purposes only and represents idealized data to demonstrate the analytical principle.
The stability and certified purity of this compound are paramount in these applications, as they directly impact the accuracy of the final reported concentrations of Tripelennamine in these critical samples.
Mechanistic and Metabolic Investigations Employing Tripelennamine D4 Hydrochloride
Application in In Vitro Drug Metabolism Studies
In vitro systems are crucial for predicting a drug's metabolic behavior in humans. These controlled environments allow for the detailed examination of specific metabolic reactions and the enzymes responsible for them.
Use of Human Liver Microsomes (HLMs) and Other Subcellular Fractions
Human liver microsomes (HLMs) are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. drugbank.comnih.gov Studies utilizing HLMs have been instrumental in characterizing the initial steps of Tripelennamine (B1683666) metabolism. By incubating Tripelennamine-d4 Hydrochloride with HLMs, researchers can identify the primary oxidative metabolites formed.
These in vitro assays have demonstrated that Tripelennamine undergoes extensive metabolism, with hepatic microsomal enzymes playing a significant role. nih.gov The use of deuterated Tripelennamine allows for the clear differentiation of the drug and its metabolites from endogenous components in the microsomal preparation, facilitating accurate quantification and structural elucidation by techniques like mass spectrometry.
Enzyme Kinetic Studies with Deuterated Substrates
The use of deuterated substrates like this compound is particularly advantageous in enzyme kinetic studies. The kinetic deuterium (B1214612) isotope effect (KIE) provides insight into the rate-limiting steps of enzymatic reactions. A significant KIE, where the reaction rate is slower for the deuterated compound, suggests that the breaking of a carbon-deuterium bond is involved in the rate-determining step of the reaction.
While specific KIE studies on this compound are not extensively detailed in the provided search results, the principles of such studies are well-established. nih.govnih.gov For instance, if N-demethylation is a key metabolic pathway, a lower rate of demethylation for Tripelennamine-d4 compared to its non-deuterated counterpart would indicate that C-H bond cleavage at the methyl group is a critical step in the enzymatic process. nih.gov These studies are vital for understanding the mechanism of action of the metabolizing enzymes. nih.gov
Metabolic Pathway Elucidation in Animal Models (e.g., rat studies)
Animal models, particularly rats, have been extensively used to investigate the in vivo metabolism of Tripelennamine. nih.govnih.govnih.gov The administration of this compound to these models allows for the comprehensive identification of metabolites in biological matrices such as urine and plasma.
Identification of Phase I Biotransformations (e.g., N-demethylation, hydroxylation)
Phase I biotransformations introduce or expose functional groups on the parent drug molecule. In rat models, Tripelennamine has been shown to undergo significant Phase I metabolism. nih.gov
Key Phase I reactions identified include:
N-demethylation: The removal of a methyl group from the dimethylaminoethyl side chain. nih.gov
Aromatic Hydroxylation: The addition of a hydroxyl group to the benzyl (B1604629) or pyridine (B92270) rings. nih.govnih.gov Identified hydroxylated metabolites include p-hydroxybenzyl and p-hydroxybenzyl-5-hydroxypyridyl derivatives. nih.gov
The following table summarizes the identified Phase I metabolites of Tripelennamine in rat studies.
| Metabolic Reaction | Metabolite | Reference |
| N-demethylation | N-demethylated analog | nih.gov |
| Aromatic Hydroxylation | p-hydroxybenzyl derivative | nih.gov |
| Aromatic Hydroxylation | p-hydroxybenzyl-5-hydroxypyridyl derivative | nih.gov |
| Aromatic Hydroxylation | m,p-dihydroxybenzyl derivative | nih.gov |
Characterization of Phase II Conjugation Pathways (e.g., glucuronidation)
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion. Glucuronidation, the attachment of glucuronic acid, is a major Phase II pathway for Tripelennamine. nih.govnih.govnih.gov
In rats, metabolites are often excreted as glucuronide conjugates. nih.gov Studies have shown that after administration, a significant portion of Tripelennamine and its metabolites are excreted in the urine after hydrolysis with glucuronidase, indicating that they were present as glucuronide conjugates. nih.gov In humans, a major metabolite has been identified as a quaternary ammonium (B1175870) N-glucuronide of Tripelennamine. nih.gov Another principal metabolite is the O-glucuronide of hydroxytripelennamine. nih.gov
Discovery of Novel Metabolic Routes (e.g., N-depyridination, N-dedimethylaminoethylation)
The use of sensitive analytical techniques in conjunction with isotopically labeled compounds has led to the discovery of previously unknown metabolic pathways for Tripelennamine in rats. nih.gov
Novel metabolic routes identified include:
N-depyridination: Cleavage of the bond between the nitrogen atom and the pyridine ring, leading to the formation of N-(2-Dimethylaminoethyl)benzylamine. nih.gov
N-dedimethylaminoethylation: Cleavage of the bond between the nitrogen atom and the dimethylaminoethyl group, resulting in the formation of 2-benzylaminopyridine. nih.gov
These findings demonstrate that the metabolism of Tripelennamine is more complex than initially thought, involving several competing pathways.
The following table details the novel metabolic pathways of Tripelennamine discovered in rat studies.
| Metabolic Pathway | Resulting Metabolite | Reference |
| N-depyridination | N-(2-Dimethylaminoethyl)benzylamine | nih.gov |
| N-dedimethylaminoethylation | 2-benzylaminopyridine | nih.gov |
Pharmacological Research at the Molecular and Cellular Level
Investigation of Ligand-Receptor Binding Kinetics and Thermodynamics
The introduction of deuterium (B1214612) into the Tripelennamine (B1683666) molecule can influence its binding kinetics and thermodynamics with its target receptors. This is primarily due to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. This can affect the rate of metabolic processes and may also have implications for receptor binding affinity and residence time. nih.govnih.gov
Tripelennamine is a first-generation antihistamine that primarily acts as an antagonist at the histamine (B1213489) H1 receptor. researchgate.netdrugbank.com It is also known to possess some antimuscarinic properties, meaning it can bind to and block muscarinic acetylcholine (B1216132) receptors. researchgate.net The deuteration of Tripelennamine to form Tripelennamine-d4 Hydrochloride is not expected to fundamentally change its receptor targets but may modulate its affinity for them.
The impact of deuteration on binding affinity is a subject of ongoing research. In some cases, deuteration can lead to a slight increase in binding affinity due to more favorable van der Waals interactions or altered electronic properties. nih.gov Conversely, the change in molecular vibrations and bond lengths could also lead to a decrease in affinity or have a negligible effect.
Illustrative Binding Affinity Data
| Compound | Target Receptor | Illustrative Kᵢ (nM) | Potential Impact of Deuteration |
|---|---|---|---|
| Tripelennamine Hydrochloride | Histamine H1 Receptor | 10 - 50 | May slightly increase or decrease affinity |
| This compound | Histamine H1 Receptor | Potentially 5 - 60 | Dependent on specific molecular interactions |
| Tripelennamine Hydrochloride | Muscarinic Receptors (M₁-M₅) | 100 - 1000+ | May slightly increase or decrease affinity |
Note: The Kᵢ values for this compound are hypothetical and serve to illustrate the potential, often subtle, impact of deuteration. Actual experimental values would be required for confirmation.
Computational modeling provides a powerful tool to predict and understand the effects of deuteration on ligand-receptor interactions at an atomic level. These methods can simulate the binding process and calculate the energetic changes resulting from isotopic substitution.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations could be employed to model its interaction with the H1 receptor and various muscarinic receptor subtypes. By comparing the docking scores and binding poses of the deuterated and non-deuterated forms, researchers can hypothesize about the impact of the deuterium atoms on the binding mode and affinity. For instance, the slightly altered bond lengths and vibrational modes of the C-D bonds could influence key interactions with amino acid residues in the receptor's binding pocket.
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex over time. An MD simulation of this compound bound to the H1 receptor could reveal how deuteration affects the stability of the complex, the conformational flexibility of both the ligand and the receptor, and the residence time of the ligand in the binding pocket. These simulations can also be used to calculate the free energy of binding, offering a more accurate prediction of binding affinity than docking alone. Such studies could elucidate whether the deuterated compound forms a more stable and long-lasting interaction with the receptor, which could have implications for its duration of action.
Computational Approaches to Elucidate Deuteration Effects on Molecular Interactions
Use as a Pharmacological Probe in In Vitro Cell-Based Assays
This compound can serve as a valuable pharmacological probe in a variety of in vitro cell-based assays. Its primary utility lies in its role as a stable internal standard in quantitative assays and as a tool to investigate the pharmacology of H1 and muscarinic receptors.
In cell-based assays designed to measure the activity of other compounds at the H1 receptor (e.g., calcium flux assays or reporter gene assays), this compound can be used as a competitive antagonist to confirm that the observed effects are indeed mediated by the H1 receptor. Its deuteration provides a distinct mass signature, making it easily distinguishable from other non-deuterated compounds in mass spectrometry-based analyses.
Furthermore, in studies investigating the off-target effects of new chemical entities, this compound can be used in competition binding assays against a panel of receptors, including various muscarinic subtypes. This helps to profile the selectivity of the new compounds and identify any potential for antimuscarinic side effects.
While specific examples of published studies using this compound in this capacity are not widespread, its properties make it an ideal candidate for such applications in drug discovery and pharmacological research.
Future Perspectives and Emerging Research Directions
Integration with Advanced Multi-Omics Approaches
The era of "omics" — genomics, proteomics, transcriptomics, and metabolomics — relies on the precise and accurate quantification of a vast number of molecules to unravel complex biological systems. nih.gov In this context, deuterated compounds like Tripelennamine-d4 Hydrochloride are invaluable tools.
Advanced multi-omics studies, which integrate data from these different biological layers, are becoming more common in fields like disease biomarker discovery and personalized medicine. nih.govresearchgate.net The accuracy of these comprehensive analyses hinges on the reliability of the quantitative data obtained for each class of molecule. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry, the primary analytical platform in metabolomics and proteomics. aptochem.com
By adding a known quantity of this compound to a biological sample at the beginning of the workflow, researchers can correct for variations that may occur during sample preparation, extraction, and analysis. wuxiapptec.com This ensures that the measured levels of endogenous, non-deuterated Tripelennamine (B1683666) and its metabolites are accurate, which is critical when trying to correlate changes in their concentrations with genetic or proteomic data. The use of such standards helps to minimize analytical variability, allowing for a clearer understanding of the intricate relationships between different biomolecules and their functions in health and disease. nih.gov The development of deep learning-based methods for multi-omics data integration further underscores the need for high-quality, quantitative data that deuterated standards help to provide.
Development of Novel Deuteration Strategies for Complex Molecules
The synthesis of deuterated molecules like this compound is a specialized field of organic chemistry. The future will likely see the development of more sophisticated and efficient methods for deuterium (B1214612) labeling. These novel strategies will aim to introduce deuterium atoms at specific, strategic positions within a complex molecule to not only create internal standards but also to modulate the molecule's metabolic fate.
The replacement of hydrogen with deuterium, while a minimal chemical change, can have a significant impact on a drug's pharmacokinetic properties. nih.gov This is due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon than hydrogen, making this bond more difficult to break during enzymatic reactions. wikipedia.org Future deuteration strategies will likely focus on:
Site-specific deuteration: Developing synthetic routes to place deuterium at known sites of metabolism. For a molecule like Tripelennamine, which undergoes hepatic metabolism, this could involve deuterating the N-dimethyl group or specific positions on the aromatic rings. patsnap.comwikipedia.org
Combinatorial deuteration: Creating a library of a drug with deuterium atoms at various positions to screen for the most metabolically stable variant.
"Heavy" drugs: Exploring the therapeutic potential of deuterated drugs themselves, not just as analytical tools. A deuterated version of a drug might exhibit a longer half-life, requiring less frequent dosing. nih.gov
These advancements in deuteration chemistry will expand the toolkit available to medicinal chemists and analytical scientists, enabling the creation of more effective research tools and potentially new therapeutic agents.
Expanded Applications in Environmental Fate and Ecotoxicological Studies (analytical aspects)
The widespread use of pharmaceuticals has led to their detection in various environmental compartments, including water and soil. mdpi.com Monitoring the presence and concentration of these compounds is crucial for assessing their environmental impact. Analytical methods, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are used for this purpose.
Tripelennamine has been identified in wastewater, and methods for its detection have been developed. nih.gov In such environmental analyses, the use of a deuterated internal standard like this compound is critical for accurate quantification. Environmental samples are often complex matrices, and the presence of other substances can interfere with the measurement of the target analyte. A deuterated standard, being chemically identical to the analyte but with a different mass, co-elutes during chromatography and experiences similar matrix effects, allowing for reliable correction and accurate concentration determination. clearsynth.com
Future research in this area will likely focus on:
Developing and validating robust analytical methods using this compound for the routine monitoring of Tripelennamine in diverse environmental samples, such as surface water, groundwater, and soil. rsc.org
Conducting environmental fate studies to understand how Tripelennamine degrades in the environment. criver.com this compound can be used to trace the degradation pathways of the parent compound.
Assessing the ecotoxicity of Tripelennamine and its degradation products. Accurate quantification using a deuterated standard is the first step in these toxicological assessments.
The availability of this compound will enhance the quality and reliability of data from these environmental studies, leading to a better understanding of the environmental risks associated with this and other similar pharmaceuticals.
Contribution to Understanding Enzyme Mechanisms and Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov When a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction, replacing the hydrogen with a heavier deuterium atom will slow down the reaction rate. portico.org By comparing the rate of metabolism of Tripelennamine with that of this compound, researchers can gain insights into the mechanism of the enzymes responsible for its breakdown, primarily cytochrome P450 (CYP) enzymes in the liver. wikipedia.orgnih.gov
Studies on the metabolism of Tripelennamine have identified hydroxylated metabolites, indicating the involvement of oxidative enzymes. nih.gov Future research could utilize this compound to:
Determine the rate-limiting step: A significant KIE upon deuteration of a specific position would indicate that the cleavage of the C-D bond at that position is the slowest step in the metabolic pathway.
Identify the specific CYP isoforms involved: Different CYP enzymes have different active site structures and may exhibit different KIEs for the same substrate. plos.org
Investigate metabolic switching: Deuteration at one metabolic site can sometimes shunt metabolism to an alternative pathway. nih.gov Studying the metabolite profile of this compound compared to its non-deuterated counterpart can reveal such shifts.
These types of mechanistic studies, enabled by the use of deuterated compounds, are fundamental to drug metabolism research and can inform the design of new drugs with improved pharmacokinetic profiles. nih.gov
Q & A
Q. What analytical techniques are most suitable for quantifying Tripelennamine-d4 Hydrochloride in biological matrices, and how should they be validated?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Method validation requires:
- Sample Preparation : Protein precipitation or solid-phase extraction to reduce matrix interference .
- Calibration Curves : Use a deuterated internal standard (e.g., Tripelennamine-d4) spiked into blank matrices to account for ionization variability .
- Precision/Accuracy : Assess via intraday and interday replicates (CV <15%, recovery 85–115%) .
- Selectivity : Confirm absence of cross-talk between isotopic peaks using high-resolution MS .
Q. How should researchers ensure the isotopic purity of synthesized this compound?
Isotopic purity is critical for accurate quantification. Validate via:
- Mass Spectrometry : Confirm the presence of four deuterium atoms and absence of protiated contaminants (e.g., m/z shifts in MS/MS spectra) .
- Nuclear Magnetic Resonance (NMR) : Detect deuterium incorporation patterns in the aromatic or aliphatic regions .
- HPLC-UV : Compare retention times with non-deuterated analogues to rule out co-elution .
Q. What are the best practices for storing this compound to maintain stability?
Stability depends on storage conditions:
- Short-Term : Store at -20°C in airtight, light-protected vials with desiccants to prevent hydrolysis .
- Long-Term : Lyophilized forms in inert atmospheres (e.g., argon) show better stability over 12 months .
- Stability Testing : Conduct forced degradation studies (e.g., exposure to heat, light, pH extremes) and quantify degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation to resolve this compound from endogenous matrix components?
- Column Selection : Use C18 columns with sub-2µm particles for high-resolution separation .
- Mobile Phase : Adjust pH (e.g., 0.1% formic acid) and gradient slope (e.g., 5–95% acetonitrile over 10 minutes) to enhance peak symmetry .
- Ion Suppression Mitigation : Employ post-column infusion to identify and eliminate matrix-induced signal suppression .
Q. What strategies address isotopic interference when this compound co-elutes with its protiated form in complex samples?
- High-Resolution MS : Use Q-TOF or Orbitrap systems to distinguish m/z differences (∆ ≥0.02 Da) between deuterated and non-deuterated ions .
- Data Processing : Apply isotopic correction algorithms to subtract background signals from natural abundance isotopes .
- Method Cross-Validation : Compare results with a non-deuterated internal standard to confirm accuracy .
Q. How should contradictory pharmacokinetic data from this compound studies be analyzed?
- Source Identification : Check for batch-to-batch variability in deuterated standards (e.g., via COA verification) .
- Statistical Models : Use mixed-effects models to account for inter-subject variability and instrument drift .
- Meta-Analysis : Pool data from multiple studies to identify trends, ensuring homogeneity in experimental conditions (e.g., dosing, sampling times) .
Methodological Considerations
Q. What experimental design principles apply to in vivo studies using this compound as a tracer?
- Dose Calibration : Pre-test tracer stability in plasma/serum to avoid overestimation of clearance rates .
- Control Groups : Include vehicle-only controls to distinguish tracer-specific effects from background noise .
- Ethical Compliance : Follow NIH guidelines for animal studies, including sample size justification and humane endpoints .
Q. How can researchers validate the specificity of antibodies or probes targeting this compound in immunohistochemistry?
- Competitive Assays : Pre-incubate probes with excess non-deuterated compound to confirm signal reduction .
- Cross-Reactivity Testing : Screen against structurally similar hydrochlorides (e.g., pyridoxine HCl) to rule off-target binding .
- Negative Controls : Use tissues from knockout models or deuterated compound-free samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
